Ebselen has been investigated for the treatment and basic science of Meniere's Disease, Type 2 Diabetes Mellitus, and Type 1 Diabetes Mellitus.
Ebselen is a organoselenium compound with anti-inflammatory, anti-oxidant and cytoprotective activity. Ebselen acts as a glutathione peroxidase mimetic and is thereby able to prevent cellular damage induced by reactive oxygen species (ROS). In addition, this agent inhibits the activity of a variety of enzymes including nitric oxide synthase (NOS), 5-lipoxygenase, cyclooxygenase, protein kinase C (PKC), NADPH oxidase and gastric H+/K+-ATPase. Furthermore, ebselen may be neuroprotective due to its ability to neutralize free radicals upon NMDA receptor activation thus, reducing lipoperoxidation mediated by glutamate-induced excitotoxicity.
Ebselen
CAS No.: 60940-34-3
VCID: VC0526823
Molecular Formula: C13H9NOSe
Molecular Weight: 274.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Ebselen, also known as 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is a synthetic organoselenium compound that has garnered significant attention in the pharmaceutical industry due to its potential therapeutic applications. It is being developed by Sound Pharmaceuticals, Inc., and has been investigated for its antioxidant and anti-inflammatory properties, primarily as a mimic of glutathione peroxidase (GPx), an enzyme crucial for protecting cells from oxidative damage . Biological Activities and MechanismsEbselen exhibits a wide range of biological activities, including:
Clinical Trials and ApplicationsEbselen has been involved in several clinical trials for various conditions:
Future Perspectives and Challenges |
---|---|
CAS No. | 60940-34-3 |
Product Name | Ebselen |
Molecular Formula | C13H9NOSe |
Molecular Weight | 274.19 g/mol |
IUPAC Name | 2-phenyl-1,2-benzoselenazol-3-one |
Standard InChI | InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H |
Standard InChIKey | DYEFUKCXAQOFHX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Appearance | White solid powder. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 6.6 [ug/mL] (The mean of the results at pH 7.4) 13.6 [ug/mL] (The mean of the results at pH 7.4) |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-phenyl-1,2-benzoisoselenazol-3(2H)-one 2-phenylbenzoisoselenazol-3(2H)-one DR 3305 DR-3305 ebselen PZ 51 PZ-51 RP 60931 |
Reference | 1: Ren X, Zou L, Lu J, Holmgren A. Selenocysteine in mammalian thioredoxin reductase and application of ebselen as a therapeutic. Free Radic Biol Med. 2018 Nov 1;127:238-247. doi: 10.1016/j.freeradbiomed.2018.05.081. Epub 2018 May 25. Review. PubMed PMID: 29807162. 2: May HC, Yu JJ, Guentzel MN, Chambers JP, Cap AP, Arulanandam BP. Repurposing Auranofin, Ebselen, and PX-12 as Antimicrobial Agents Targeting the Thioredoxin System. Front Microbiol. 2018 Mar 5;9:336. doi: 10.3389/fmicb.2018.00336. eCollection 2018. Review. PubMed PMID: 29556223; PubMed Central PMCID: PMC5844926. 3: Noguchi N. Ebselen, a useful tool for understanding cellular redox biology and a promising drug candidate for use in human diseases. Arch Biochem Biophys. 2016 Apr 1;595:109-12. doi: 10.1016/j.abb.2015.10.024. Review. PubMed PMID: 27095225. 4: Martini F, Bruning CA, Soares SM, Nogueira CW, Zeni G. Inhibitory effect of ebselen on cerebral acetylcholinesterase activity in vitro: kinetics and reversibility of inhibition. Curr Pharm Des. 2015;21(7):920-4. Review. PubMed PMID: 25312723. 5: Azad GK, Tomar RS. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways. Mol Biol Rep. 2014 Aug;41(8):4865-79. doi: 10.1007/s11033-014-3417-x. Review. PubMed PMID: 24867080. 6: Fang J, Zhong L, Zhao R, Holmgren A. Ebselen: a thioredoxin reductase-dependent catalyst for alpha-tocopherol quinone reduction. Toxicol Appl Pharmacol. 2005 Sep 1;207(2 Suppl):103-9. Review. PubMed PMID: 15979675. 7: Parnham M, Sies H. Ebselen: prospective therapy for cerebral ischaemia. Expert Opin Investig Drugs. 2000 Mar;9(3):607-19. Review. PubMed PMID: 11060699. 8: Sies H, Masumoto H. Ebselen as a glutathione peroxidase mimic and as a scavenger of peroxynitrite. Adv Pharmacol. 1997;38:229-46. Review. PubMed PMID: 8895811. 9: Schewe T. Molecular actions of ebselen--an antiinflammatory antioxidant. Gen Pharmacol. 1995 Oct;26(6):1153-69. Review. PubMed PMID: 7590103. 10: Sies H. Ebselen. Methods Enzymol. 1995;252:341-2. Review. PubMed PMID: 7476371. 11: Sies H. Ebselen: a glutathione peroxidase mimic. Methods Enzymol. 1994;234:476-82. Review. PubMed PMID: 7808321. 12: Sies H. Ebselen, a selenoorganic compound as glutathione peroxidase mimic. Free Radic Biol Med. 1993 Mar;14(3):313-23. Review. PubMed PMID: 8458589. 13: Parnham MJ, Leyck S, Graf E, Dowling EJ, Blake DR. The pharmacology of ebselen. Agents Actions. 1991 Jan;32(1-2):4-9. Review. PubMed PMID: 2058468. 14: Parnham MJ. Biological activities and clinical potential of Ebselen. Adv Exp Med Biol. 1990;264:193-7. Review. PubMed PMID: 2244495. |
PubChem Compound | 3194 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume